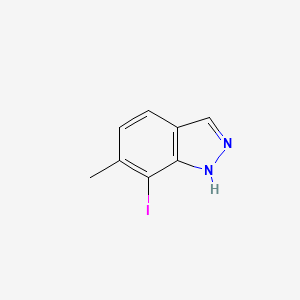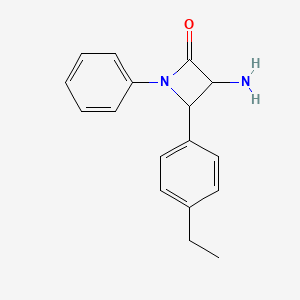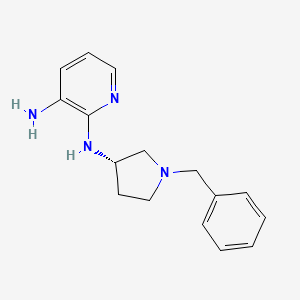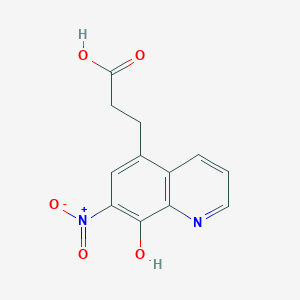
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of nitric oxide production, which is relevant in the treatment of inflammatory diseases.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nitric oxide production by interfering with the activity of nitric oxide synthase . This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the chloro and fluoro substituents but shares the core structure.
6-Chloro-5-fluoroindolin-2-one: Similar structure but lacks the hydroxy and oxopropyl groups.
Uniqueness
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxy groups enhances its potential for diverse applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H9ClFNO3 |
|---|---|
Molekulargewicht |
257.64 g/mol |
IUPAC-Name |
6-chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClFNO3/c1-5(15)4-11(17)6-2-8(13)7(12)3-9(6)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |
InChI-Schlüssel |
UMWAPELVIFUJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1(C2=CC(=C(C=C2NC1=O)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)








![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)
